
Colistin A sodium methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Colistin is used as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii . Colistin A sodium methanesulfonate is an inactive prodrug that is converted to colistin in the body .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of colistin A sodium methanesulfonate involves the reaction of colistin with formaldehyde and sodium bisulfite. The primary amino groups of colistin are converted into the corresponding aminomethanesulfonic acid sodium salt . The process typically involves the following steps:
- Adjusting the pH of a colistin sulfate aqueous solution to 9-13 using ammonia water or sodium hydroxide solution.
- Stirring and reacting for 1-3 hours, followed by vacuum filtration.
- Adding methylolsulfonic acid sodium salt to the suspension and reacting for 1-24 hours at temperatures ranging from 10-90°C.
- Separating and purifying the reaction solution using mixed resins.
- Drying the final product .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, ensuring consistent quality and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .
化学反応の分析
反応の種類: コリスチンA メタンスルホン酸ナトリウムは水溶液中で加水分解を受け、コリスチンと部分的にスルホメチル化された誘導体を生成します . この化合物は酸性条件下では安定していますが、中性またはアルカリ性条件下ではより急速に加水分解されます .
一般的な試薬と条件:
加水分解: 水、さまざまなpH条件。
生成される主要な製品:
加水分解生成物: コリスチンと部分的にスルホメチル化された誘導体.
4. 科学研究の応用
コリスチンA メタンスルホン酸ナトリウムは、抗菌特性により、科学研究で広く使用されています。 主要な用途をいくつかご紹介します。
科学的研究の応用
Colistin A sodium methanesulfonate is widely used in scientific research due to its antibacterial properties. Some key applications include:
Chemistry: Studying the permeability of bacterial cell membranes and the interaction with lipopolysaccharides.
Biology: Investigating the mechanisms of bacterial resistance and the effects of colistin on bacterial cells.
Industry: Used in the formulation of pharmaceutical products for treating severe bacterial infections.
作用機序
コリスチンA メタンスルホン酸ナトリウムは、細菌細胞膜を破壊することで効果を発揮します。 この化合物は多価カチオン性であり、疎水性と親油性の部分の両方を持っているため、細菌細胞質膜と相互作用できます。 この相互作用により膜の透過性が変化し、細胞溶解と死に至ります . コリスチンはリポ多糖に結合し、膜構造を安定化させる2価カチオン(カルシウムとマグネシウム)を置換します .
類似の化合物:
ポリミキシンB: 抗菌特性が似ていますが、毒性が高い別のポリミキシン系抗生物質です.
コリスチン硫酸塩: 経口および局所適用で使用される、コリスチンの安定な形態です.
独自性: コリスチンA メタンスルホン酸ナトリウムは、プロドラッグであることが特徴であり、非経口投与時の毒性を軽減します。 これは体内で活性型のコリスチンに変換され、コリスチン硫酸塩やポリミキシンBと比較して、腎毒性のリスクが低く、効果的な抗菌作用を発揮します .
類似化合物との比較
Polymyxin B: Another polymyxin antibiotic with similar antibacterial properties but higher toxicity.
Colistin Sulfate: A stable form of colistin used for oral and topical applications.
Uniqueness: Colistin A sodium methanesulfonate is unique due to its prodrug nature, which reduces toxicity when administered parenterally. It is converted to the active form, colistin, in the body, providing effective antibacterial action with a lower risk of nephrotoxicity compared to colistin sulfate and polymyxin B .
特性
CAS番号 |
24708-58-5 |
|---|---|
分子式 |
C58H105N16Na5O28S5 |
分子量 |
1749.8 g/mol |
IUPAC名 |
pentasodium;[2-[(2S,5R,8S,11S,14S,17S,22S)-17-[(1R)-1-hydroxyethyl]-22-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(6S)-6-methyloctanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate |
InChI |
InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5/t35-,36+,37+,38-,39-,40-,41-,42-,43-,44-,45+,47-,48-;;;;;/m0...../s1 |
InChIキー |
IQWHCHZFYPIVRV-VVXJTWMDSA-I |
異性体SMILES |
CC[C@H](C)CCCCC(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])[C@@H](C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


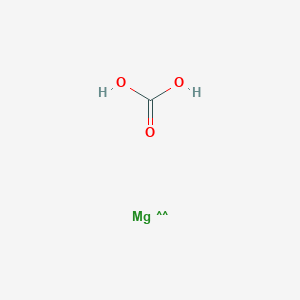

![(1S,2S,3S,5R)-methyl 3-(4-iodophenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10774759.png)
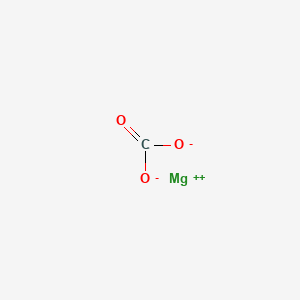
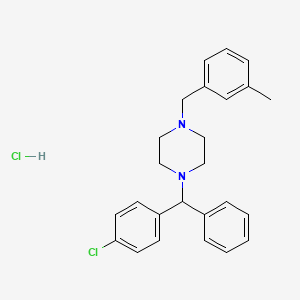
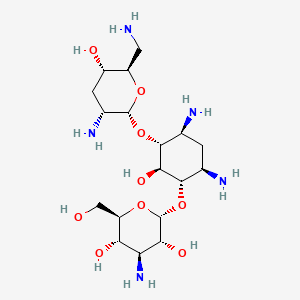
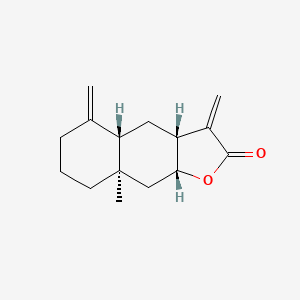
![[(4R,5S,7R,9R,10R,11E,13E,16R)-10-acetyloxy-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10774791.png)
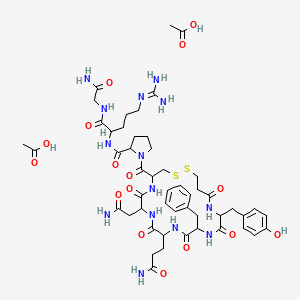
![3-methyl-5-[(6R)-6-[[(1S)-1-phenylethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774800.png)
![methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate](/img/structure/B10774804.png)
![3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774816.png)

![2-[[(3S,8R,9R,10R,12R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774829.png)
